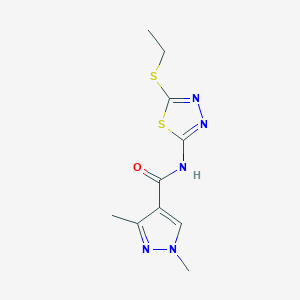

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring fused with a pyrazole ring, both of which are functionalized with ethylthio and carboxamide groups, respectively. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5OS2/c1-4-17-10-13-12-9(18-10)11-8(16)7-5-15(3)14-6(7)2/h5H,4H2,1-3H3,(H,11,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYYUUSPVIVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction typically requires heating and the presence of a dehydrating agent to facilitate ring closure.

-

Introduction of the Ethylthio Group: : The ethylthio group can be introduced via nucleophilic substitution reactions. For instance, the thiadiazole intermediate can be treated with ethyl iodide in the presence of a base such as potassium carbonate to yield the ethylthio-substituted thiadiazole.

-

Formation of the Pyrazole Ring: : The pyrazole ring is often synthesized separately through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is typically carried out under reflux conditions in an alcoholic solvent.

-

Coupling of the Two Rings: : The final step involves coupling the ethylthio-substituted thiadiazole with the pyrazole derivative. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : The thiadiazole ring can participate in electrophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.

Reduction: LiAlH4, typically in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the thiadiazole class exhibit notable antimicrobial properties. ETPTA has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications to the thiadiazole structure can enhance antimicrobial activity.

Anticancer Potential

ETPTA has been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines. For instance, it demonstrated an IC50 value of 12.5 μM against MCF-7 breast cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| ETPTA | MCF-7 | 12.5 | |

| Other Thiadiazoles | HepG2 | 8.0 |

Applications in Pharmaceuticals

ETPTA's unique structure allows it to serve as a building block for synthesizing more complex molecules with desired biological properties. Its potential applications include:

- Drug Development : As a lead compound for further modifications aimed at improving efficacy and reducing toxicity.

- Antibiotic Formulations : Due to its antimicrobial properties, ETPTA can be integrated into formulations targeting resistant bacterial strains.

Agrochemical Applications

In addition to pharmaceutical uses, ETPTA shows promise in agrochemicals:

- Pesticide Development : Its biological activity can be harnessed to develop new pesticides that are effective against plant pathogens.

- Fungicides : The compound's antifungal properties may be utilized in creating fungicides that protect crops from fungal infections.

Current Research and Future Directions

Research on ETPTA is still in its early stages. Current studies focus on:

- Improving Solubility : Enhancing water solubility to broaden its application range.

- Exploring Material Science Applications : Investigating its potential use in sensors and catalysts due to its chemical stability.

- Toxicity Studies : Evaluating safety profiles for potential clinical applications.

Mechanism of Action

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in a biological context, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The ethylthio and carboxamide groups can form hydrogen bonds and hydrophobic interactions with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

- N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

- N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The ethylthio group provides a balance between hydrophobicity and steric bulk, which can be advantageous in fine-tuning the compound’s properties for specific applications.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (ETPTA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

ETPTA is characterized by its unique chemical structure, which includes a thiadiazole ring and a pyrazole moiety with ethylthio and carboxamide functional groups. Its molecular formula is C10H13N5OS2, with a molecular weight of 283.37 g/mol. The compound is typically synthesized through multi-step organic reactions involving the formation of the thiadiazole ring and subsequent modifications to introduce the ethylthio group and carboxamide functionality.

The biological activity of ETPTA is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of the ethylthio and carboxamide groups allows for hydrogen bonding and hydrophobic interactions with target proteins. This interaction can inhibit specific enzymes by blocking their active sites, thereby preventing substrate access and catalytic activity .

Anticancer Activity

Recent studies have highlighted the potential of ETPTA as an anticancer agent. For instance, a series of pyrazole-thiadiazole derivatives were evaluated for their efficacy against cancer cell lines. Compounds similar to ETPTA demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation. In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells .

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Activity

ETPTA has also been investigated for its anti-inflammatory properties. In one study, related pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that ETPTA may serve as a scaffold for developing new anti-inflammatory agents.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored as well. Studies indicated that certain derivatives exhibited significant antibacterial effects against strains such as E. coli and S. aureus. The presence of aliphatic amide groups was found to enhance antimicrobial activity significantly .

Table 2: Summary of Antimicrobial Activity Studies

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Derivative A | E. coli | Moderate | |

| Derivative B | S. aureus | High |

Case Studies

- EGFR Inhibition : In a study focused on lung cancer treatments, derivatives of ETPTA were shown to inhibit EGFR effectively, leading to reduced cell proliferation in vitro . The results indicated that compounds with similar structures could be promising candidates for further development as anticancer therapies.

- Inflammatory Response : Another investigation assessed the anti-inflammatory effects of pyrazole derivatives derived from ETPTA in animal models of inflammation. Results demonstrated significant reductions in edema and inflammatory markers compared to control groups .

Future Directions

The ongoing research into ETPTA suggests several avenues for future investigation:

- Structure-Activity Relationship (SAR) Studies : Further exploration into how modifications to the chemical structure affect biological activity could yield more potent derivatives.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for understanding the therapeutic potential and safety profile of ETPTA.

- Mechanistic Studies : Detailed studies on the molecular mechanisms by which ETPTA exerts its effects will provide insights into its pharmacological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.